3,5-diamino-6-chloro-N-phenyl-2-pyrazinecarboxamide
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Overview
Description
3,5-Diamino-6-chloro-N-phenyl-2-pyrazinecarboxamide is a chemical compound with the molecular formula C11H10ClN5O It is known for its unique structure, which includes a pyrazine ring substituted with amino, chloro, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diamino-6-chloro-N-phenyl-2-pyrazinecarboxamide typically involves the reaction of 3,5-diamino-6-chloropyrazine-2-carboxylic acid with aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3,5-Diamino-6-chloro-N-phenyl-2-pyrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Dechlorinated derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
3,5-Diamino-6-chloro-N-phenyl-2-pyrazinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-diamino-6-chloro-N-phenyl-2-pyrazinecarboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Diamino-6-chloro-2-pyrazinecarboxamide
- 3,5-Diamino-6-chloro-N-(dimethylamino)-2-pyrazinecarboxamide
- 3,5-Diamino-6-chloro-N-(phenylamino)-2-pyrazinecarboxamide
Uniqueness
3,5-Diamino-6-chloro-N-phenyl-2-pyrazinecarboxamide is unique due to its specific substitution pattern on the pyrazine ring. The presence of both amino and chloro groups, along with the phenyl group, imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C11H10ClN5O |
---|---|
Molecular Weight |
263.68 g/mol |
IUPAC Name |
3,5-diamino-6-chloro-N-phenylpyrazine-2-carboxamide |
InChI |
InChI=1S/C11H10ClN5O/c12-8-10(14)17-9(13)7(16-8)11(18)15-6-4-2-1-3-5-6/h1-5H,(H,15,18)(H4,13,14,17) |
InChI Key |
RGZPQVVHAHPFOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N=C(C(=N2)Cl)N)N |
Origin of Product |
United States |
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